3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a benzyl and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophenol with benzyl chloride to form a benzylthio derivative. This intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group. The final step involves cyclization with a suitable reagent, such as formamide, to form the thienopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structure and biological activity.
Material Science: The compound’s heterocyclic core can be used in the design of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The thienopyrimidine core may play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores, such as 2-aminothieno[3,2-d]pyrimidine, exhibit similar biological activities.
Benzylthio Derivatives: Compounds like benzylthioacetamide share the benzylthio group and have comparable chemical reactivity.
Uniqueness
3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to the combination of its thienopyrimidine core with both benzyl and chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS2/c21-16-9-5-4-8-15(16)13-26-20-22-17-10-11-25-18(17)19(24)23(20)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZUBFPAOGPLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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